molecular formula C12H20N2O2S B13756741 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione CAS No. 60784-79-4

5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione

Cat. No.: B13756741
CAS No.: 60784-79-4
M. Wt: 256.37 g/mol
InChI Key: MWKKOAYCASKCLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
  • 5-Ethyl-5-pentyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
  • 5-Ethyl-5-hexyldihydro-2-oxo-1H,5H-pyrimidine-4,6-dione

Uniqueness

5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is unique due to the specific combination of ethyl and hexyl groups along with the thioxo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

60784-79-4

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

5-ethyl-5-hexyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H20N2O2S/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

MWKKOAYCASKCLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=O)NC(=S)NC1=O)CC

Origin of Product

United States

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